

X-ray crystallography data for 4-Bromo-2,6-diethylaniline derivatives

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Compound of Interest

Compound Name: 4-Bromo-2,6-diethylaniline

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An objective comparison of the crystallographic data for derivatives of **4-Bromo-2,6-diethylaniline** is provided below for researchers, scientists, and professionals in drug development. Although crystallographic data for **4-Bromo-2,6-diethylaniline** was not readily available, this guide presents a comparative analysis of several structurally related aniline derivatives.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of **4-Bromo-2,6-diethylaniline** derivatives, providing a basis for comparison of their solid-state structures.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	R-factor	Ref.
4-Bromo-2,6-dimethylaniline	C ₈ H ₁₀ BrN	Monoclinic	P2 ₁ /c	20.141(4)	5.150(1)	17.300(4)	90	102.4188(11)	90	1669.3(7)	8	0.064	
4,4'-methylenebis(2,6-dihydroxyniline)	C ₂₁ H ₃₀ N ₂	Monoclinic	P2 ₁ /n	8.9895(3)	11.8589(3)	17.6765(5)	90	102.4188(11)	90	-	4	-	[1]
4,4'-methylenebis(2,6-dichlorobenzene)	C ₂₁ H ₂₈ Cl ₂ N ₂	Triclinic	P1	8.993(3)	9.6540(13)	12.216(4)	69.352(11)	77.257(12)	87.670(8)	-	2	-	[1] [2]

hyla

nilin

e)

2,6-

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hyla

nilin

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C₇H₇Br₂N

- - - - - - - - - - [3]

Experimental Protocols

Synthesis and Crystallization

Synthesis of 4-Bromo-2,6-dimethylaniline: The synthesis of 4-bromo-2,6-dimethylaniline can be achieved through the bromination of 2,6-dimethylaniline.[4] A common method involves dissolving 2,6-dimethylaniline in a suitable solvent, such as glacial acetic acid, and then adding bromine.[4] To favor the formation of the 4-bromo isomer, the reaction conditions, such as temperature and the rate of bromine addition, must be carefully controlled to minimize the formation of by-products like 3-bromo-2,6-dimethylaniline.[4][5] One reported method involves adding excess hydrochloric acid to passivate the amino group, followed by the slow addition of liquid bromine vapor at 0°C.[5] Purification is typically achieved by recrystallization from a solvent like petroleum ether.[5]

Synthesis of 4,4'-methylenebis(2,6-diethylaniline): This compound can be synthesized by reacting 2,6-diethylaniline with paraformaldehyde and hydrochloric acid in water. The mixture is heated, then cooled, and neutralized with sodium hydroxide to precipitate the product. Single crystals suitable for X-ray analysis have been grown by the slow cooling of a solution of the substance in a DMSO/water mixture.[2][6]

Synthesis of 4,4'-methylenebis(3-chloro-2,6-diethylaniline): The synthesis of this derivative involves the reaction of 3-chloro-2,6-diethylaniline with paraformaldehyde and hydrochloric acid in an aqueous solution under heating. After cooling, the reaction mixture is neutralized with

sodium hydroxide, and the resulting precipitate is filtered and dried. Single crystals can be obtained by the slow evaporation of a toluene solution.[6]

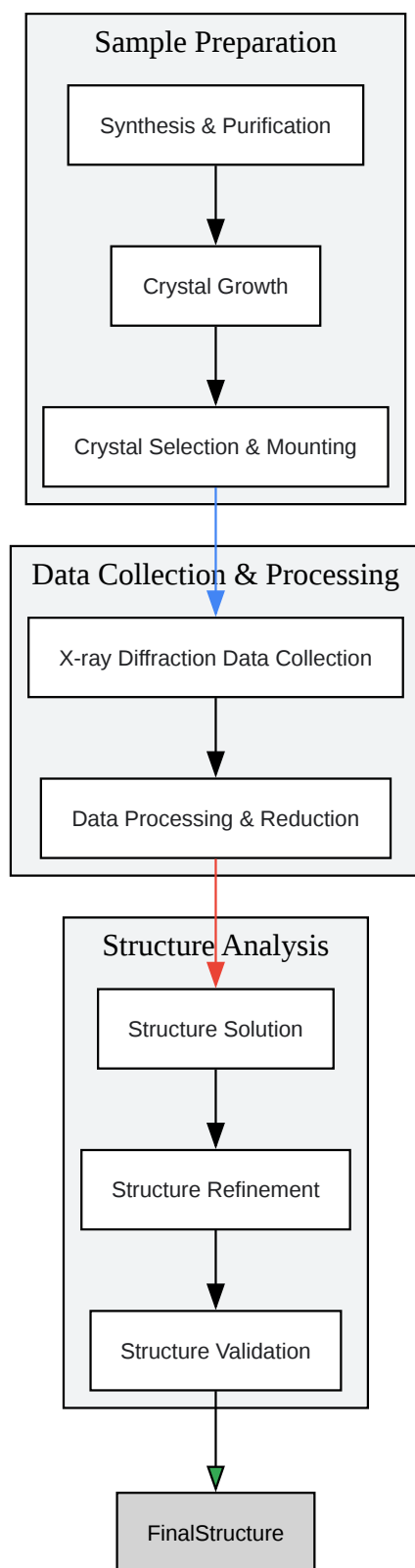
Single-Crystal X-ray Diffraction

A general workflow for the analysis of aniline derivatives by single-crystal X-ray diffraction (SCXRD) is as follows:[7]

- **Crystal Growth:** High-quality single crystals are grown, commonly by slow evaporation of a saturated solution in a suitable solvent (e.g., toluene, methanol, acetone).[7]
- **Crystal Mounting:** A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[7]
- **Data Collection:** The crystal is cooled to low temperature (e.g., 100 K or 150 K) to reduce thermal motion.[2][7] X-ray diffraction data are collected using a diffractometer, typically with Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation.[7]
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for single-crystal X-ray diffraction analysis.



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